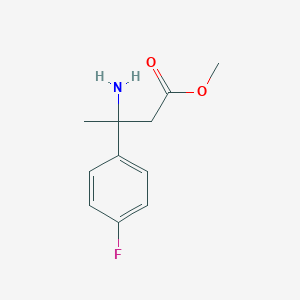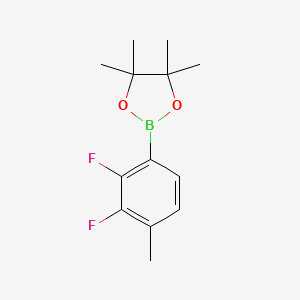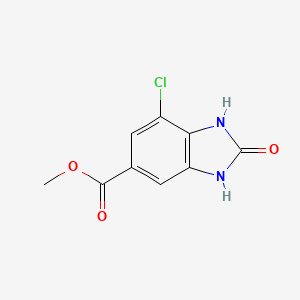![molecular formula C7H7N3 B1428643 5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-44-7](/img/structure/B1428643.png)
5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
5-Methyl-7H-Pyrrolo[2,3-d]pyrimidine has been found to target multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival. Additionally, it has been shown to inhibit the Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T cell receptor (TCR) signaling .
Mode of Action
The compound interacts with its targets by binding to the kinase active sites, inhibiting their activity . This interaction leads to a decrease in the phosphorylation level of SLP76, a substrate of HPK1, and enhances the IL-2 secretion in human T cell leukemia Jurkat cells . The compound’s halogen atoms can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .
Biochemical Pathways
The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can lead to cell cycle arrest and apoptosis . The inhibition of HPK1 can enhance T cell receptor signaling, which is crucial for immune responses .
Result of Action
The result of the compound’s action at the molecular level includes the induction of cell cycle arrest and apoptosis in cancer cells . At the cellular level, it can lead to a decrease in cell proliferation and an increase in cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the compound can cause differences in its interactions with its targets . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Analyse Biochimique
Biochemical Properties
5-methyl-7H-pyrrolo[2,3-d]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-9-7-6(5)3-8-4-10-7/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQWCSIQBWFFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the Type II crystal form of (3aR,5s,6aS)-N-(3-methoxy-1,2,4-thiadiazole-5-yl)-5-(methyl(7H-pyrrolo[2,3-d]pyrimidine-4-yl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-formamide bisulfate for potential therapeutic use?
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


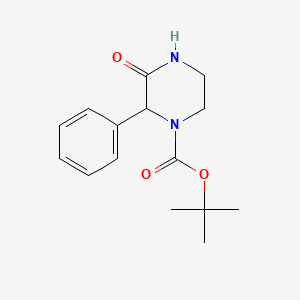

![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
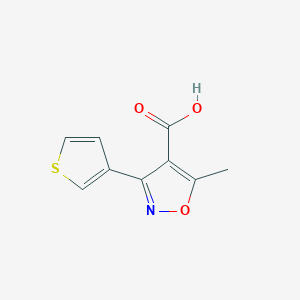
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)
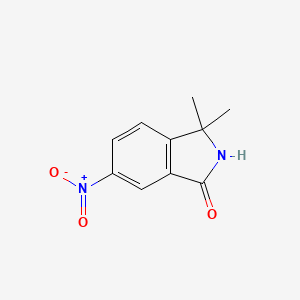
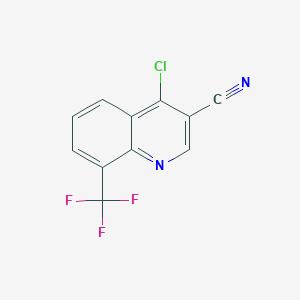
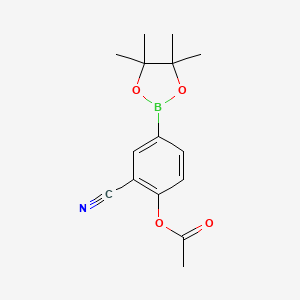
![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)
![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)
